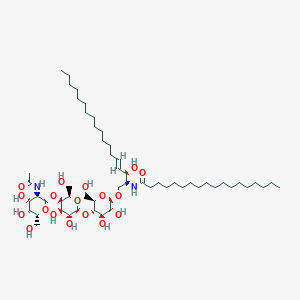

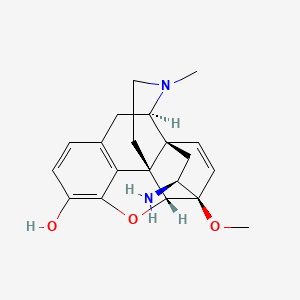

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Ganglioside GM2 sans sialique est un glycosphingolipide qui ne possède pas le résidu d'acide sialique présent dans le ganglioside GM2. Il est composé de trois résidus de monosaccharides et d'un acide gras de longueur de chaîne variable . Ce composé est un composant significatif des membranes cellulaires et joue un rôle crucial dans la signalisation cellulaire et le métabolisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du Ganglioside GM2 sans sialique implique l'élimination du résidu d'acide sialique du ganglioside GM2. Cela peut être réalisé par hydrolyse enzymatique en utilisant des glycosidases spécifiques . Les conditions réactionnelles impliquent généralement le maintien d'un pH et d'une température optimaux pour assurer l'activité des enzymes.

Méthodes de production industrielle

La production industrielle du Ganglioside GM2 sans sialique implique une hydrolyse enzymatique à grande échelle. Le processus comprend l'extraction du ganglioside GM2 à partir de sources naturelles, suivie de sa conversion en Ganglioside GM2 sans sialique à l'aide de glycosidases. Le produit est ensuite purifié par diverses techniques chromatographiques afin d'atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le Ganglioside GM2 sans sialique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation du Ganglioside GM2 sans sialique peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Le Ganglioside GM2 sans sialique a un large éventail d'applications en recherche scientifique, notamment :

Médecine : Le Ganglioside GM2 sans sialique est impliqué dans la physiopathologie de plusieurs maladies, notamment les maladies de Tay-Sachs et de Sandhoff.

Mécanisme d'action

Le Ganglioside GM2 sans sialique exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est impliqué dans les processus de signalisation cellulaire en agissant comme un récepteur pour divers ligands. Le composé joue également un rôle dans la modulation des réponses immunitaires et le maintien de l'intégrité de la membrane cellulaire .

Mécanisme D'action

Asialo Ganglioside GM2 exerts its effects by interacting with specific molecular targets and pathways. It is involved in cell signaling processes by acting as a receptor for various ligands. The compound also plays a role in the modulation of immune responses and the maintenance of cell membrane integrity .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ganglioside GM1

- Ganglioside GM2

- Ganglioside GD1a

- Ganglioside GD1b

- Ganglioside GQ1b

Unicité

Le Ganglioside GM2 sans sialique est unique en raison de l'absence du résidu d'acide sialique, ce qui le différencie des autres gangliosides. Cette différence structurelle a un impact sur ses fonctions biologiques et ses interactions avec d'autres molécules .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMISOLVPZNSV-CYSIEEFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)

![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)